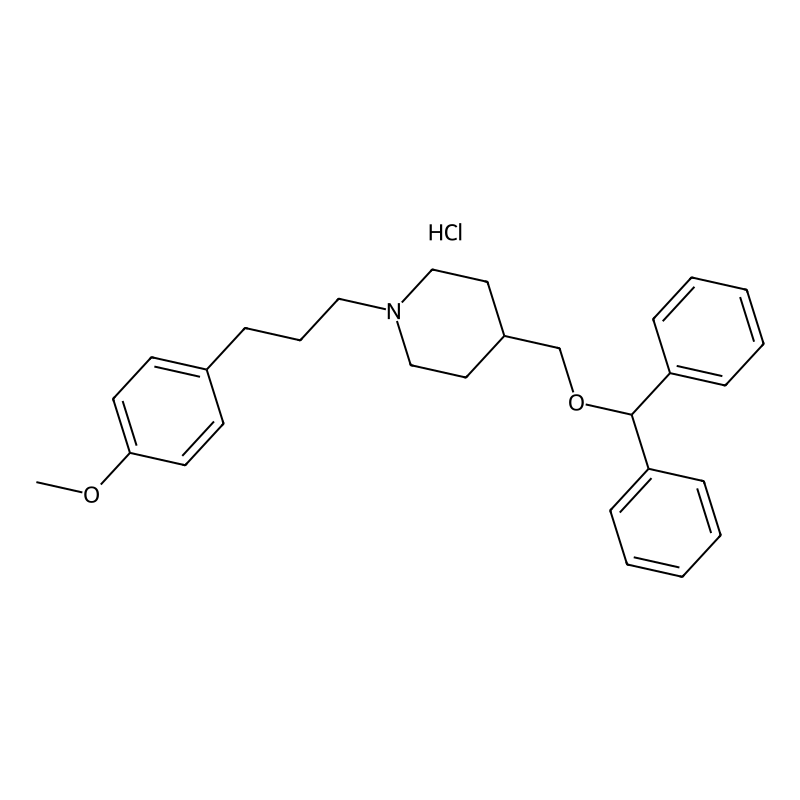

UK-78282 hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

UK-78282 hydrochloride (CAS 136647-02-4) is a small-molecule piperidine derivative that selectively inhibits the voltage-gated potassium channels Kv1.3 and Kv1.4. Supplied as a stable hydrochloride salt with ≥98% HPLC purity, it provides reproducible solubility in DMSO (up to 50 mM), ensuring seamless integration into high-throughput screening and patch-clamp workflows . Unlike broad-spectrum channel blockers, UK-78282 isolates targeted suppression of T-lymphocyte mitogenesis and membrane depolarization . Its procurement is driven by its utility as a state-dependent blocker that binds the internal vestibule of the channel, offering a structurally stable, small-molecule alternative to peptide toxins in immunopharmacology and biophysical gating studies [1].

Substituting UK-78282 hydrochloride with generic potassium channel blockers (like TEA) or broad-spectrum agents (like verapamil) introduces severe off-target effects, particularly in cardiac calcium channels, confounding electrophysiological data[1]. Furthermore, replacing it with structurally simplified piperidine analogs, such as CP-190,325, results in a drastic loss of potency due to the absence of the critical benzhydryl moiety required for target engagement[1]. While peptide toxins like charybdotoxin or margatoxin also block Kv1.3, they act on the extracellular pore and are susceptible to proteolytic degradation and surface adsorption during handling. UK-78282 acts at the intracellular surface and preferentially stabilizes the C-type inactivated state, meaning substitution with external pore blockers fails to replicate the use-dependent gating dynamics required for advanced channel characterization .

Structural Specificity: Benzhydryl Moiety Drives Nanomolar Potency

The exact structural composition of UK-78282, specifically its benzhydryl group, is critical for its high affinity. In 86Rb+ efflux and patch-clamp assays, UK-78282 inhibits Kv1.3 with an IC50 of ~200 nM. In contrast, the closely related analog CP-190,325, which substitutes the benzhydryl with a benzyl moiety, exhibits significantly reduced potency [1].

| Evidence Dimension | Kv1.3 Inhibition (IC50) |

| Target Compound Data | ~200 nM (UK-78282) |

| Comparator Or Baseline | CP-190,325 (benzyl analog) |

| Quantified Difference | UK-78282 is significantly more potent than the benzyl analog due to the benzhydryl group. |

| Conditions | High-throughput 86Rb+ efflux assay and patch-clamp recording. |

Buyers must procure the exact UK-78282 structure to ensure nanomolar efficacy in T-cell suppression assays, as minor structural deviations severely compromise performance.

Target Selectivity Over Cardiac Calcium Channels

While UK-78282 binds to an inner channel site overlapping the verapamil binding pocket, it maintains strict selectivity for potassium channels. Assays demonstrate that UK-78282 blocks Kv1.3 with an IC50 of 0.28 µM, while its IC50 for cardiac calcium channels is 4.4 µM, representing an approximately 20-fold selectivity window [1]. Generic blockers like verapamil lack this differentiation .

| Evidence Dimension | Target Selectivity (Kv1.3 vs. Cardiac Calcium Channels) |

| Target Compound Data | 20-fold selectivity for Kv1.3 (IC50 0.28 µM vs 4.4 µM) |

| Comparator Or Baseline | Verapamil (broad-spectrum blocker) |

| Quantified Difference | UK-78282 isolates Kv1.3/1.4 currents without the confounding calcium channel blockade seen with verapamil. |

| Conditions | In vitro patch-clamp electrophysiology. |

Essential for researchers conducting cross-tissue or whole-cell electrophysiology where isolating potassium currents from calcium transients is critical for reproducibility.

State-Dependent Binding: C-Type Inactivation Preference

UK-78282 is procured for its state-dependent mechanism. Electrophysiological recordings show that shifting the holding potential from -80 mV to -50 mV increases the proportion of inactivated channels and significantly enhances the channel's sensitivity to UK-78282[1]. This contrasts with state-independent pore blockers, which do not discriminate based on the channel's conformational state.

| Evidence Dimension | Voltage-dependent block sensitivity |

| Target Compound Data | Enhanced inhibition at -50 mV holding potential |

| Comparator Or Baseline | State-independent pore blockers (static inhibition) |

| Quantified Difference | UK-78282 preferentially binds the C-type inactivated state, increasing block efficiency as channels inactivate. |

| Conditions | Whole-cell patch-clamp with varying holding potentials (-80 mV to -50 mV). |

Procurement of UK-78282 is necessary for dynamic gating studies where modeling use-dependent immunosuppression is required.

Intracellular Site of Action vs. Extracellular Peptide Toxins

Unlike peptidyl inhibitors such as charybdotoxin (ChTX) or margatoxin, which block the extracellular vestibule, UK-78282 acts at the intracellular surface. Competition experiments confirm that external ChTX does not compete with UK-78282's action on the channel [1]. This allows UK-78282 to be used in complex assay formulations without the stability, adsorption, and degradation issues typical of peptide toxins.

| Evidence Dimension | Binding site competition and molecular stability |

| Target Compound Data | Intracellular binding (no competition with external ChTX) |

| Comparator Or Baseline | Charybdotoxin / Margatoxin (extracellular peptide blockers) |

| Quantified Difference | UK-78282 provides small-molecule stability and intracellular targeting, completely bypassing external pore competition. |

| Conditions | Competition binding assays and electrophysiological monitoring. |

Small-molecule procurement avoids the cold-chain logistics and rapid degradation associated with peptide toxins, ensuring longer shelf-life and assay reproducibility.

Use-Dependent Immunomodulation Assays

Because UK-78282 preferentially binds the C-type inactivated state of Kv1.3, it is the appropriate selection for modeling use-dependent suppression of human T-lymphocyte activation. It quantitatively inhibits phytohemagglutinin-induced proliferation and IL-2 production (IC50s of 2.0 and 2.9 µM, respectively), functioning as a standardized baseline in vitro .

High-Throughput Ion Channel Screening

The stable hydrochloride salt form ensures consistent solubility in DMSO (up to 50 mM), establishing UK-78282 as a reliable positive control or internal standard in automated 86Rb+ efflux assays and high-throughput patch-clamp platforms where precise dosing is critical .

Dual-Ligand Biophysical Gating Studies

Since UK-78282 acts on the intracellular vestibule without competing with extracellular peptide toxins, it is structurally suited for dual-ligand biophysical studies. Researchers procure this compound to stabilize the inner pore while simultaneously probing the outer vestibule with external agents[1].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2